molecular formula C13H9N3O3 B2879462 N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 865287-35-0

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2879462
CAS No.: 865287-35-0
M. Wt: 255.233
InChI Key: NUIFZRJWVCZPII-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features both oxadiazole and furan rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including infections and cancers.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Future Directions

Future research directions could include further investigation into the photophysical properties of this compound and its potential applications in iridium complexes . Additionally, the synthesis of new derivatives and their potential applications in antimicrobial activity could also be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with furan-2-carboxylic acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the oxadiazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines, onto the oxadiazole or furan rings.

Comparison with Similar Compounds

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Furan Derivatives: Compounds containing the furan ring with different functional groups can exhibit different reactivities and applications.

    Other Heterocyclic Compounds: Compounds containing other heterocyclic rings, such as thiadiazoles and triazoles, can be compared based on their structural similarities and differences.

The uniqueness of this compound lies in its combination of the oxadiazole and furan rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFZRJWVCZPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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